N-{[4-(furan-2-yl)thiophen-2-yl]methyl}cyclobutanecarboxamide
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Overview
Description
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}cyclobutanecarboxamide is a complex organic compound that features a unique combination of furan and thiophene rings These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}cyclobutanecarboxamide typically involves the following steps:
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Formation of the Furan and Thiophene Rings: : The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent . The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
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Coupling of Furan and Thiophene Rings: : The furan and thiophene rings are then coupled using a suitable cross-coupling reaction, such as the Suzuki or Stille coupling, to form the 4-(furan-2-yl)thiophen-2-yl moiety .
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Formation of the Cyclobutanecarboxamide Moiety: : The final step involves the formation of the cyclobutanecarboxamide moiety through the reaction of the 4-(furan-2-yl)thiophen-2-yl compound with cyclobutanecarboxylic acid and a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling reactions and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}cyclobutanecarboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Electrophilic reagents (e.g., halogens), nucleophilic reagents (e.g., amines)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,3-dione, while reduction can yield tetrahydrofuran derivatives .
Scientific Research Applications
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}cyclobutanecarboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The furan and thiophene rings can interact with various enzymes and receptors, potentially inhibiting their activity. For example, the compound may inhibit bacterial enzymes, leading to antimicrobial effects . Additionally, the cyclobutanecarboxamide moiety may enhance the compound’s binding affinity to its targets, increasing its overall efficacy .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: A simpler furan derivative with antimicrobial properties.
Thiophene-2-carboxylic acid: A thiophene derivative with similar biological activities.
Cyclobutanecarboxylic acid: A compound with a similar cyclobutane moiety, used in various chemical syntheses.
Uniqueness
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}cyclobutanecarboxamide is unique due to its combination of furan, thiophene, and cyclobutanecarboxamide moieties. This unique structure provides a diverse range of chemical reactivity and biological activity, making it a valuable compound for scientific research and industrial applications .
Properties
IUPAC Name |
N-[[4-(furan-2-yl)thiophen-2-yl]methyl]cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c16-14(10-3-1-4-10)15-8-12-7-11(9-18-12)13-5-2-6-17-13/h2,5-7,9-10H,1,3-4,8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGGLXZKRGIJOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC2=CC(=CS2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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